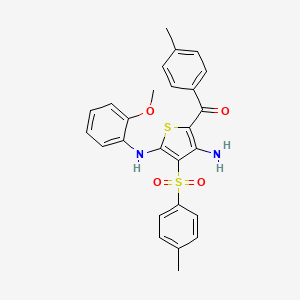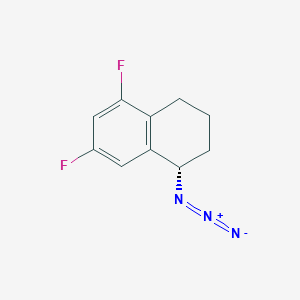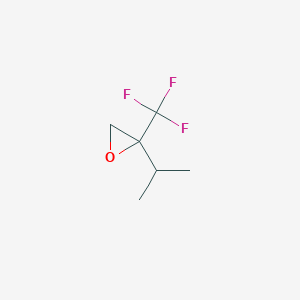![molecular formula C20H16N2O6 B2538564 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one CAS No. 892758-88-2](/img/structure/B2538564.png)
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one” is a complex organic molecule that contains several functional groups, including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a 2H-chromen-2-one (also known as a coumarin) moiety .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 3,4-dimethoxyphenyl group could potentially be introduced via a Friedel-Crafts alkylation . The 1,2,4-oxadiazole ring could be formed through a cyclization reaction . The coumarin moiety could be synthesized through a Perkin reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 3,4-dimethoxyphenyl group is a benzene ring with two methoxy (OCH3) substituents. The 1,2,4-oxadiazole is a five-membered ring containing three carbon atoms and two nitrogen atoms . The coumarin is a fused ring system containing a benzene ring and a pyrone (a six-membered ring with one oxygen atom and a carbonyl group) .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the methoxy groups could potentially be demethylated under acidic conditions . The oxadiazole ring might undergo reactions at the nitrogen atoms, such as nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the methoxy and carbonyl groups could enhance its solubility in polar solvents . The compound’s melting and boiling points would depend on the strength of the intermolecular forces, which in turn are influenced by factors such as molecular size and shape, and the presence of polar groups .Scientific Research Applications
Bioactivity and Medicinal Chemistry
This compound exhibits potential bioactivity due to its structural features. Let’s explore some specific applications:
a. Antimicrobial Properties: Research suggests that derivatives of 3,4-dimethoxyphenyl-substituted compounds can possess antimicrobial activity. Investigating the antibacterial and antifungal effects of this compound could be valuable for drug development .
b. Muscle Relaxant Potential: The compound’s structure may lend itself to muscle relaxant properties. Further studies could explore its effects on muscle contractility and relaxation mechanisms.
Organic Synthesis and Catalysis
The compound’s unique structure makes it interesting for organic synthesis and catalysis:
a. Aza-Michael Reaction: The aza-Michael reaction is a powerful synthetic tool. By utilizing this reaction, researchers can access β-aminocarbonyl derivatives, which serve as precursors for bioactive compounds. The compound has been synthesized using this methodology, albeit with moderate yield .
b. Green Metrics: Both the preparation of the chalcone precursor and the triazole Michael addition to chalcone exhibit good green metrics. Researchers can explore its application in sustainable synthesis protocols.
Sunscreen Agent
Another intriguing application lies in sun protection:
a. Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate: This compound, structurally related to our target compound, has been evaluated as a sunscreen agent. Its in vitro sun protection factor (SPF) value indicates high protection . While not identical, this information suggests that our compound might also have sun-protective properties.
Other Potential Applications
Although not directly studied for the following applications, they warrant further investigation:
a. Fungicide, Bactericide, and Herbicide Formulations: 3-aryl-3-triazolylpropiophenones, structurally related to our compound, have been described as efficient components in these formulations .
b. Carbonyl Compound Synthesis: Exploring the synthesis of β-heteroarylated carbonyl compounds could reveal additional applications. These compounds are of interest due to their stability and ability to bind to “privileged structures” through hydrogen bonding .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact witharomatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are precursors for several neurotransmitters and hormones.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that this compound may interact with its target enzyme, potentially altering its activity and influencing the metabolic pathways of aromatic amino acids .
Biochemical Pathways
Given the potential target of this compound, it may influence the metabolic pathways of aromatic amino acids, which are precursors for several neurotransmitters and hormones .
Result of Action
Based on the potential target of this compound, it may influence the production of neurotransmitters and hormones derived from aromatic amino acids .
Safety and Hazards
Future Directions
The future research directions for this compound could be vast and would depend on its intended application. If it’s a novel compound, initial studies might focus on fully characterizing its physical and chemical properties, and testing its reactivity under various conditions. If it’s intended to be a drug, future research could involve in vitro and in vivo testing to evaluate its efficacy and safety .
properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c1-24-13-6-4-11-8-14(20(23)27-16(11)10-13)19-21-18(22-28-19)12-5-7-15(25-2)17(9-12)26-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERKAECTBQHQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2538481.png)


![ethyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B2538486.png)
![2-Chloro-N-[2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]acetamide](/img/structure/B2538487.png)

![2-Chloro-N-[[2-(dimethylamino)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2538490.png)


![5-fluoro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2538497.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2538498.png)


![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2538504.png)